molecular formula C11H7ClN4 B1405473 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile CAS No. 1292317-50-0

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile

Cat. No.: B1405473
CAS No.: 1292317-50-0
M. Wt: 230.65 g/mol
InChI Key: ULBXUORRCFXAML-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile is a heterocyclic aromatic compound that contains both pyrimidine and benzonitrile moieties

Scientific Research Applications

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with focal adhesion kinase, a protein involved in cellular adhesion and signal transduction . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with such critical biomolecules underscores its potential as a tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of tyrosine kinases, which play a crucial role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy . In in vitro and in vivo studies, it has been observed that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and effectiveness in experimental applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with 2-amino-5-bromobenzonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of bis(pinacolato)diboron and a palladium catalyst . The reaction is carried out in a solvent like dioxane at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Microwave-promoted methods have been explored to reduce reaction times and improve overall yields .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles under basic conditions.

    Oxidation: Reagents like potassium permanganate can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-chloropyrimidin-4-yl)benzonitrile is unique due to its combined pyrimidine and benzonitrile moieties, which provide a versatile scaffold for the development of various biologically active compounds. This dual functionality allows for a broader range of chemical modifications and applications compared to simpler pyrimidine derivatives .

Properties

IUPAC Name

2-amino-5-(2-chloropyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-11-15-4-3-10(16-11)7-1-2-9(14)8(5-7)6-13/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXUORRCFXAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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